BZiPAR

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

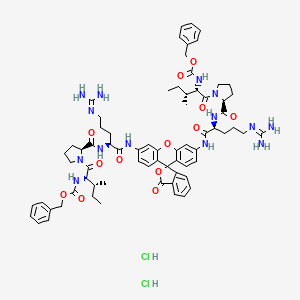

C70H88Cl2N14O13 |

|---|---|

Peso molecular |

1404.4 g/mol |

Nombre IUPAC |

benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C70H86N14O13.2ClH/c1-5-41(3)57(81-68(92)94-39-43-19-9-7-10-20-43)63(89)83-35-17-27-53(83)61(87)79-51(25-15-33-75-66(71)72)59(85)77-45-29-31-49-55(37-45)96-56-38-46(30-32-50(56)70(49)48-24-14-13-23-47(48)65(91)97-70)78-60(86)52(26-16-34-76-67(73)74)80-62(88)54-28-18-36-84(54)64(90)58(42(4)6-2)82-69(93)95-40-44-21-11-8-12-22-44;;/h7-14,19-24,29-32,37-38,41-42,51-54,57-58H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H,77,85)(H,78,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,71,72,75)(H4,73,74,76);2*1H/t41-,42-,51+,52+,53+,54+,57+,58+;;/m1../s1 |

Clave InChI |

NRNXYRMTOZVNOC-VJMXUCABSA-N |

SMILES isomérico |

CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H]([C@H](C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to BZiPAR: A Fluorogenic Substrate for Monitoring Protease Activity

BZiPAR , fully known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride , is a highly sensitive and cell-permeant fluorogenic substrate designed for the detection of trypsin and trypsin-like serine proteases, as well as certain lysosomal proteases.[1] Its utility in biochemical and cell-based assays makes it a valuable tool for researchers in drug discovery and life sciences. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of its application in studying cellular pathways.

Core Principles and Mechanism of Action

This compound's design is centered around the fluorophore Rhodamine 110, which is flanked by two identical peptide sequences (isoleucyl-prolyl-arginine). In its intact, bis-amide form, the Rhodamine 110 core is non-fluorescent due to self-quenching. Upon enzymatic cleavage of the peptide chains by target proteases, a two-step reaction ensues. The first cleavage event yields a fluorescent mono-amide intermediate, and the subsequent cleavage of the second peptide releases the highly fluorescent Rhodamine 110 molecule.[2] The increase in fluorescence intensity is directly proportional to the rate of enzymatic activity, allowing for real-time kinetic measurements. The excitation and emission maxima of the final product, Rhodamine 110, are approximately 498 nm and 521 nm, respectively, making it compatible with standard fluorescence detection instrumentation, including microplate readers, fluorometers, and flow cytometers.[2]

Quantitative Data

While specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the enzymatic cleavage of this compound by trypsin and lysosomal proteases are not extensively documented in publicly available literature, data for structurally related Rhodamine 110-based substrates and other trypsin substrates provide a valuable reference for experimental design. The kinetic parameters of trypsin are known to vary depending on the substrate, enzyme source, and assay conditions.

For comparative purposes, the kinetic parameters for the hydrolysis of other trypsin substrates are presented below. Researchers should determine the specific kinetic parameters for this compound under their experimental conditions.

| Substrate | Enzyme Source | Km (mM) | Vmax (mM min-1 mg enzyme-1) | Reference |

| Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Immobilized Trypsin | 0.12 | 0.079 | [3] |

| Benzoyl-L-arginine ethyl ester (BAEE) | Pancreatic Porcine Trypsin | 1.35 - 27.62 | 4.15 - 52.55 | [4] |

| Nα-Boc-L-Gln-L-Ala-L-Arg-p-nitroanilide (Boc-QAR-pNA) | Trypsin | Not specified | Not specified | [5] |

Experimental Protocols

The cell-permeant nature of this compound allows for its application in both in vitro and in vivo (cell-based) assays to monitor protease activity.

In Vitro Trypsin Activity Assay

This protocol outlines the determination of trypsin activity in a purified enzyme preparation using a fluorescence microplate reader.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Trypsin (e.g., bovine pancreas) stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (a range of concentrations is recommended for kinetic studies).

-

Dilute the trypsin stock solution in Assay Buffer to the desired concentration.

-

-

Assay Setup:

-

Pipette 50 µL of Assay Buffer into each well.

-

Add 25 µL of the diluted this compound solution to each well.

-

Include control wells:

-

Blank: 75 µL of Assay Buffer.

-

No Enzyme Control: 50 µL of Assay Buffer and 25 µL of this compound solution.

-

-

-

Initiate Reaction:

-

Add 25 µL of the diluted trypsin solution to the appropriate wells.

-

The total reaction volume will be 100 µL.

-

-

Measurement:

-

Immediately place the microplate in the reader, pre-set to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank and no-enzyme controls) from the experimental values.

-

Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀).

-

For kinetic studies, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Intracellular Protease Activity Assay using Flow Cytometry

This protocol describes the measurement of intracellular protease activity in live cells.

Materials:

-

Cells of interest (suspension or adherent)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer with a 488 nm laser for excitation and a FITC-compatible emission filter (~530/30 nm)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

If using adherent cells, detach them using a gentle method (e.g., trypsin-free dissociation buffer) to minimize protease-related artifacts.

-

Wash the cells with PBS and resuspend them in complete culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Cell Staining:

-

Add this compound stock solution to the cell suspension to achieve a final concentration typically in the low micromolar range (optimization is recommended).

-

Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-60 minutes), protected from light.

-

Include appropriate controls:

-

Unstained cells: Cells without this compound.

-

Inhibitor control: Cells pre-treated with a known protease inhibitor before adding this compound.

-

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with cold PBS to remove excess this compound.

-

Resuspend the cells in cold PBS or a suitable flow cytometry buffer.

-

Analyze the cells on a flow cytometer, acquiring data from the FITC channel.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter properties.

-

Analyze the fluorescence intensity of the gated population to determine the level of intracellular protease activity.

-

Mandatory Visualizations

Signaling Pathway of Protease-Activated Receptor (PAR) Activation

Proteases like trypsin play a crucial role in cell signaling by activating Protease-Activated Receptors (PARs). The following diagram illustrates the general mechanism of PAR activation.

Caption: General mechanism of Protease-Activated Receptor (PAR) activation by trypsin.

Experimental Workflow for In Vitro Trypsin Kinetic Analysis

The following diagram outlines the key steps in determining the kinetic parameters of trypsin using this compound.

Caption: Workflow for determining trypsin kinetic parameters using this compound.

Logical Relationship of this compound Cleavage and Fluorescence

This diagram illustrates the principle of fluorescence generation upon enzymatic cleavage of this compound.

References

- 1. biotium.com [biotium.com]

- 2. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to BZiPAR: A Fluorogenic Substrate for Monitoring Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a highly sensitive and cell-permeant fluorogenic substrate used for the detection and quantification of trypsin and lysosomal protease activity.[1][2][3][4] Its utility extends to both in vitro enzyme kinetics studies and in situ monitoring of intracellular protease activity in living cells. The core of this compound's function lies in its molecular design: a non-fluorescent bis-amide derivative of rhodamine 110. Upon enzymatic cleavage of the peptide side chains by target proteases, the highly fluorescent product, Rhodamine 110, is released. This process provides a direct and quantifiable measure of protease activity.

Chemical Structure and Properties

This compound is a complex molecule composed of a central rhodamine 110 fluorophore symmetrically conjugated to two tripeptide sequences (isoleucyl-prolyl-arginine) which are further protected by a carboxybenzyl (CBZ) group at the N-terminus.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | [1][2][3][4] |

| Molecular Formula | C₇₀H₈₈Cl₂N₁₄O₁₃ | [1] |

| Molecular Weight | 1404.5 g/mol | [1] |

| Appearance | Off-white to pink solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at 4°C and protect from light | [1] |

| Excitation Wavelength (product) | ~496 nm | [1] |

| Emission Wavelength (product) | ~520 nm | [1] |

Mechanism of Action and Enzymatic Hydrolysis

This compound itself is essentially non-fluorescent. The quenching of the rhodamine 110 core is due to the presence of the two bulky peptide side chains. Proteases, such as trypsin, recognize and cleave the amide bonds at the carboxyl side of the arginine residues in the peptide chains.[5]

The enzymatic hydrolysis of this compound is a two-step process:

-

Initial Cleavage: A protease cleaves one of the peptide chains, resulting in a mono-amide intermediate. This initial cleavage event leads to a significant increase in fluorescence.

-

Second Cleavage: The second peptide chain is subsequently cleaved from the mono-amide intermediate, releasing the fully fluorescent Rhodamine 110. This second cleavage further enhances the fluorescence signal.

The intensity of the emitted fluorescence is directly proportional to the rate of enzymatic cleavage, allowing for the quantitative determination of protease activity.

Caption: Enzymatic cleavage of this compound by a protease.

Quantitative Data: Enzyme Kinetics

General Kinetic Parameters for Trypsin with other substrates:

To provide a contextual understanding, the kinetic parameters for trypsin with other common substrates are presented below. It is important to note that these values will differ for this compound.

| Substrate | Km (mM) | Vmax (units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Benzoyl-L-arginine ethyl ester (BAEE) | 1.35 - 27.62 | 4.15 - 52.55 (µmol/min/mg) | 3.53 - 10.95 | 3.97 x 10⁶ - 5.48 x 10⁷ | [6] |

| Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 | 0.079 (mM/min/mg) | - | - | [7] |

| Boc-Gln-Ala-Arg-MCA | 5.99 | 35,270 (nmol/L/min) | - | - | [8] |

Experimental Protocols

In Vitro Trypsin Activity Assay

This protocol provides a general framework for determining the kinetic parameters of trypsin using this compound. The exact concentrations and incubation times may need to be optimized for specific experimental conditions.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Trypsin solution of known concentration (in appropriate buffer, e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~496 nm, Emission: ~520 nm)

Procedure:

-

Prepare a dilution series of this compound in assay buffer. The final concentrations should typically span a range from below to above the expected Km value.

-

Pipette 50 µL of each this compound dilution into the wells of the 96-well plate. Include wells with assay buffer only as a blank control.

-

Initiate the reaction by adding 50 µL of the trypsin solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Determine Km and Vmax by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism).

Caption: Workflow for in vitro determination of trypsin kinetics using this compound.

Intracellular Lysosomal Protease Activity Assay

This protocol provides a general guideline for measuring lysosomal protease activity in living cells using this compound. Optimization of cell type, this compound concentration, and incubation time is recommended.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

-

(Optional) Lysosomal protease inhibitor (e.g., leupeptin) as a negative control

-

(Optional) LysoTracker dye to confirm lysosomal localization

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or T-25 flask for flow cytometry) and allow them to adhere and grow to the desired confluency.

-

Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration typically ranges from 1-10 µM.

-

(Optional) Pre-treat a subset of cells with a lysosomal protease inhibitor for a sufficient time to inhibit enzyme activity.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the this compound-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-60 minutes).

-

Wash the cells twice with PBS to remove any excess this compound.

-

Analyze the cells using either fluorescence microscopy or flow cytometry to detect the fluorescence of Rhodamine 110.

-

Microscopy: Capture images using appropriate filter sets for Rhodamine 110.

-

Flow Cytometry: Harvest the cells (if adherent), resuspend in PBS, and analyze the fluorescence intensity on a per-cell basis.

-

Caption: Workflow for measuring intracellular protease activity using this compound.

Applications in Drug Development and Disease Research

The ability to measure protease activity is critical in various areas of biomedical research and drug development. This compound serves as a valuable tool in these fields.

Drug Discovery

-

High-Throughput Screening: this compound can be employed in high-throughput screening campaigns to identify novel inhibitors of specific proteases. A decrease in the fluorescence signal in the presence of a test compound would indicate potential inhibitory activity.

-

Mechanism of Action Studies: For compounds identified as protease inhibitors, this compound can be used in kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often involving deficient activity of specific lysosomal enzymes, including proteases.[9] While direct evidence of this compound's use in specific LSD research is limited in the provided search results, its properties make it a potentially powerful tool for studying these conditions.

-

Monitoring Disease Progression: In cell or animal models of LSDs characterized by altered lysosomal protease activity, this compound could be used to monitor the progression of the disease at a cellular level.

-

Evaluating Therapeutic Efficacy: For therapeutic strategies aimed at restoring lysosomal function in LSDs (e.g., enzyme replacement therapy, gene therapy), this compound could be used to assess the restoration of protease activity in treated cells.[10]

Signaling Pathway Context:

The proper functioning of lysosomal proteases is integral to cellular homeostasis, including protein turnover, autophagy, and antigen presentation. In LSDs, the accumulation of undigested substrates can lead to a cascade of downstream signaling events, including inflammation and apoptosis. By providing a measure of lysosomal protease activity, this compound can help to elucidate the functional consequences of lysosomal dysfunction on these signaling pathways.

Caption: Role of this compound in studying lysosomal storage disease pathways.

Conclusion

This compound is a versatile and sensitive tool for the study of trypsin and lysosomal protease activity. Its cell-permeability and fluorogenic nature make it suitable for a wide range of applications, from fundamental enzyme kinetics to the investigation of complex cellular processes in health and disease. For researchers in drug discovery and those studying lysosomal storage diseases, this compound offers a valuable method for quantifying protease activity and evaluating the efficacy of potential therapeutic interventions.

References

- 1. biotium.com [biotium.com]

- 2. Biotium RHODAMINE 110 this compound 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. RHODAMINE 110 this compound 5mg - Biotium [bioscience.co.uk]

- 4. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]

- 5. benchchem.com [benchchem.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jascoinc.com [jascoinc.com]

- 9. Frontiers | Gene therapy for lysosomal storage diseases: Current clinical trial prospects [frontiersin.org]

- 10. Gene Therapy for Lysosomal Storage Disorders: Ongoing Studies and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

BZiPAR as a Protease Substrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a highly sensitive fluorogenic substrate utilized in the detection and quantification of protease activity, particularly that of serine proteases such as trypsin and certain lysosomal proteases. Its mechanism of action relies on the enzymatic cleavage of amide bonds, which liberates the highly fluorescent rhodamine 110 molecule from a quenched state. This guide provides an in-depth overview of the core mechanism, quantitative data, and detailed experimental protocols for the application of this compound in protease research and drug discovery.

Core Mechanism of Action

This compound is a derivative of rhodamine 110, a dye with strong fluorescence, where both amino groups are acylated with the tripeptide N-CBZ-L-isoleucyl-L-prolyl-L-arginine. This bis-amide substitution effectively quenches the fluorescence of the rhodamine 110 core. The enzymatic hydrolysis of this compound by a target protease proceeds in a two-step manner:

-

Initial Cleavage: The protease recognizes and cleaves one of the peptide chains at the C-terminal side of the arginine residue. This initial cleavage event results in the formation of a mono-amide intermediate, which is fluorescent.

-

Second Cleavage: The second peptide chain is subsequently cleaved by the protease, releasing the free rhodamine 110 molecule. The fully de-quenched rhodamine 110 exhibits a significant increase in fluorescence intensity compared to the mono-amide intermediate.

The rate of increase in fluorescence is directly proportional to the activity of the protease, allowing for real-time kinetic measurements. The spectral properties of the final product, rhodamine 110, are similar to fluorescein, with excitation and emission maxima around 498 nm and 521 nm, respectively. A key advantage of rhodamine 110 is that its fluorescence is stable over a wide pH range (pH 3-9).[1]

Quantitative Data

It is important to note that the apparent Km and kcat values for bis-amide rhodamine 110 substrates can be influenced by the two-step cleavage mechanism. For precise kinetic analysis, it is often recommended to use mono-amide substrates or to apply a kinetic model that accounts for the formation of the fluorescent intermediate.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | [2] |

| Molecular Formula | C70H88Cl2N14O13 | [2] |

| Molecular Weight | 1404.5 g/mol | [2] |

| Excitation Maximum (product) | ~498 nm | [1][2] |

| Emission Maximum (product) | ~521 nm | [1][2] |

| Solubility | DMSO | [2] |

| Target Proteases | Trypsin, Lysosomal Proteases | [2] |

Experimental Protocols

In Vitro Trypsin Activity Assay

This protocol provides a general framework for measuring trypsin activity using this compound. Optimal conditions may vary depending on the specific experimental setup and should be determined empirically.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 1-10 µM).

-

Prepare a series of trypsin dilutions in Assay Buffer to generate a standard curve.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the appropriate trypsin dilution or experimental sample to the wells.

-

Include a no-enzyme control (Assay Buffer only) to measure background fluorescence.

-

-

Initiate Reaction:

-

Add 25 µL of the this compound working solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (~498 nm and ~521 nm, respectively).

-

Monitor the increase in fluorescence over time (kinetic mode) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V0) from the linear portion of the fluorescence versus time curve.

-

Plot the V0 values against the known trypsin concentrations to generate a standard curve.

-

Determine the trypsin activity in the experimental samples by interpolating their V0 values on the standard curve.

-

Cell-Based Lysosomal Protease Activity Assay

This compound is cell-permeant and can be used to measure intracellular lysosomal protease activity.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cultured cells

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture:

-

Plate cells in a suitable format (e.g., 96-well plate for microscopy or suspension culture for flow cytometry) and allow them to adhere or recover overnight.

-

-

Loading with this compound:

-

Dilute the this compound stock solution in complete cell culture medium to a final working concentration (e.g., 1-5 µM).

-

Remove the old medium from the cells and replace it with the this compound-containing medium.

-

-

Incubation:

-

Incubate the cells at 37°C for a specific period (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally.

-

-

Washing:

-

Remove the this compound-containing medium and wash the cells twice with warm PBS to remove extracellular substrate.

-

-

Analysis:

-

Fluorescence Microscopy: Add fresh culture medium or PBS to the wells and visualize the intracellular fluorescence using a fluorescence microscope equipped with appropriate filters for rhodamine 110.

-

Flow Cytometry: Detach the cells (if adherent) and resuspend them in PBS. Analyze the cellular fluorescence using a flow cytometer.

-

Visualizations

Signaling Pathway of this compound Cleavage

Caption: Two-step enzymatic cleavage of this compound by a protease.

Experimental Workflow for In Vitro Protease Assay

Caption: General workflow for an in vitro protease activity assay using this compound.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of protease activity. Its two-step cleavage mechanism results in a significant fluorescence enhancement, making it suitable for a variety of applications in basic research and drug discovery. The provided protocols and diagrams offer a foundation for researchers to design and implement robust protease assays. For highly quantitative studies, careful consideration of the kinetic model and the use of appropriate controls are essential.

References

Unveiling Proteolytic Activity: A Technical Guide to BZiPAR Fluorescence Activation

For Researchers, Scientists, and Drug Development Professionals

Core Principle of BZiPAR Fluorescence Activation

This compound, chemically known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a highly specific fluorogenic substrate designed to probe the activity of trypsin-like serine proteases. The fundamental principle of its fluorescence activation lies in a process of enzymatic cleavage. In its native state, this compound is a non-fluorescent molecule. The rhodamine 110 fluorophore is quenched by the two attached peptide chains. Upon interaction with a target protease, such as trypsin or lysosomal cathepsins, the enzyme recognizes and cleaves the specific peptide sequence. This cleavage event liberates the potent fluorophore, Rhodamine 110 (R110), resulting in a significant increase in fluorescence intensity. The released R110 can be readily detected and quantified, providing a direct measure of proteolytic activity.

The fluorescence of the resulting Rhodamine 110 is characterized by an excitation maximum at approximately 496 nm and an emission maximum at around 520 nm. This substrate has been reported to be cell-permeable, allowing for the investigation of intracellular protease activity, particularly within lysosomes.[1]

Quantitative Data Summary

| Parameter | Enzyme | Substrate | Value | Reference |

| Kcat/Km | Bovine Trypsin | Synthetic Peptide | 1-2 x 10^6 M⁻¹s⁻¹ | [2] |

| Km | Bovine Trypsin | Synthetic Peptide | 8-10 µM | [2] |

| Km | Bogue (Boops boops) Trypsin | BAPNA | 0.13 mM | [3] |

| kcat | Bogue (Boops boops) Trypsin | BAPNA | 1.56 s⁻¹ | [3] |

| kcat/Km | Engineered Trypsin Mutant | N/A | 1.002 x 10^6 min⁻¹·mM⁻¹ | [4] |

| Signal-to-Noise Ratio (SNR) | N/A | N/A | >10 for single-cell detection | [5] |

Note: The kinetic parameters for this compound are expected to be in a similar range for trypsin-like proteases, but empirical determination is essential for specific experimental contexts. The signal-to-noise ratio is highly application-dependent and should be optimized for each assay.

Key Applications and Signaling Pathways

This compound is a valuable tool for investigating a variety of biological processes where trypsin-like serine proteases play a crucial role. Its primary applications include:

-

Lysosomal Function and Dysfunction: this compound is extensively used to measure the activity of lysosomal proteases, such as cathepsins. Dysregulation of lysosomal function is implicated in a range of pathologies, including lysosomal storage diseases like Niemann-Pick disease.[6][7][8] By quantifying the fluorescence generated from this compound cleavage, researchers can assess the health and activity of lysosomes.

-

High-Throughput Screening (HTS) for Protease Inhibitors: The robust and sensitive nature of the this compound assay makes it well-suited for high-throughput screening of compound libraries to identify novel protease inhibitors.[1][9][10][11] Such inhibitors have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

-

Apoptosis and Cell Death: Certain cathepsins are known to be released from the lysosome into the cytosol during apoptosis, where they can contribute to the cell death cascade. This compound can be employed to monitor the cytosolic activity of these proteases during programmed cell death.

Signaling Pathway: Lysosomal Dysfunction in Niemann-Pick Disease

Niemann-Pick disease, a lysosomal storage disorder, is characterized by the accumulation of lipids within lysosomes, leading to cellular dysfunction. This accumulation impairs the normal trafficking and function of lysosomal hydrolases. This compound can be used to probe the reduced proteolytic capacity of lysosomes in cellular models of Niemann-Pick disease.

References

- 1. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction between bovine trypsin and a synthetic peptide containing 28 residues of the bait region of human alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trypsin from the viscera of Bogue (Boops boops): isolation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced catalytic activity of a novel trypsin by semi-rational design with mechanistic insights from molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accumulation of alkyl-lysophosphatidylcholines in Niemann-Pick disease type C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel approach to analyze lysosomal dysfunctions through subcellular proteomics and lipidomics: the case of NPC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Unveiling Protease Activity: A Technical Guide to BZiPAR

For researchers, scientists, and professionals engaged in drug development, the precise measurement of enzyme activity is a cornerstone of discovery. This guide provides an in-depth look at BZiPAR, a fluorogenic substrate used for the sensitive detection of protease activity. While the name might suggest a complex signaling molecule, this compound's core function is to act as a reporter for specific enzymatic cleavage events. This document will detail its spectral properties, provide a generalized experimental protocol for its use, and illustrate the workflow of a typical protease assay.

Understanding this compound's Mechanism of Action

This compound, chemically known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a non-fluorescent molecule. Its structure includes two peptide chains linked to a central rhodamine 110 fluorophore. In its intact state, the fluorescence of the rhodamine 110 core is quenched. When a target protease, such as trypsin, recognizes and cleaves the specific peptide sequences (isoleucyl-L-prolyl-L-arginine), it liberates the rhodamine 110.[1] This enzymatic cleavage results in a product that is highly fluorescent, and the intensity of this fluorescence is directly proportional to the protease activity.

The cleavage process occurs in two steps. The first cleavage produces a monoamide intermediate which is fluorescent. The second cleavage releases the free rhodamine 110, which exhibits an even stronger fluorescence. This two-step process allows for the sensitive and continuous monitoring of enzymatic reactions.

Spectral Properties of the this compound Reaction Product

The utility of this compound as a substrate is defined by the distinct spectral characteristics of its fluorescent end-product, Rhodamine 110. Upon enzymatic cleavage, the resulting fluorophore exhibits clear excitation and emission maxima, allowing for straightforward quantification using standard fluorescence instrumentation.

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | 496 |

| Emission Maximum (λem) | 520 |

Table 1: Excitation and emission maxima for the Rhodamine 110 product of the this compound enzymatic reaction.[1]

Experimental Protocol for Protease Activity Assay

The following is a generalized protocol for conducting a protease activity assay using a fluorogenic substrate like this compound. Specific parameters such as buffer composition, substrate concentration, and incubation times should be optimized for the particular enzyme and experimental conditions.

Materials:

-

This compound substrate

-

Protease of interest

-

Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)

-

96-well black microplate

-

Fluorescence microplate reader

-

Control inhibitors (optional)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the protease to the desired concentration in the assay buffer.

-

Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the final desired concentration (typically in the low micromolar range).

-

-

Assay Setup:

-

Pipette the assay buffer into the wells of the 96-well black microplate.

-

Add the diluted protease solution to the appropriate wells.

-

For negative controls, include wells with the substrate and buffer only (no enzyme) to determine background fluorescence.

-

If testing inhibitors, pre-incubate the protease with the inhibitor for a specified period before adding the substrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound working solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (496 nm) and emission (520 nm) wavelengths.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) over a defined period (e.g., 30-60 minutes) at a constant temperature.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control wells) from all experimental readings.

-

Plot the fluorescence intensity against time for each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Protease activity can be quantified by comparing the reaction rates under different conditions (e.g., in the presence and absence of inhibitors).

-

Visualizing the Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of a protease assay.

Applications in Drug Development

The use of fluorogenic substrates like this compound is integral to high-throughput screening (HTS) campaigns for the discovery of novel protease inhibitors. The simplicity and sensitivity of the assay allow for the rapid testing of large compound libraries. By identifying compounds that reduce the rate of fluorescence generation, researchers can pinpoint potential drug candidates that inhibit the activity of a target protease. These proteases are often implicated in a variety of diseases, making them attractive therapeutic targets.

References

An In-Depth Technical Guide to BZiPAR for the Detection of Trypsin-Like Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BZiPAR, a fluorogenic substrate for the sensitive detection of trypsin-like protease activity. It covers the core principles of its mechanism, detailed experimental protocols for its application, and its relevance in studying cellular signaling pathways.

Introduction to this compound

This compound, chemically known as bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) of rhodamine 110, is a highly sensitive and selective substrate designed for the detection of trypsin-like serine proteases.[1][2] Trypsin-like proteases are a crucial class of enzymes involved in a myriad of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer progression. These enzymes cleave peptide bonds C-terminal to arginine or lysine residues. The ability to accurately measure their activity is essential for understanding their function and for the development of therapeutic inhibitors.

This compound belongs to the family of rhodamine 110-based substrates, which are known for their superior sensitivity compared to other fluorogenic substrates like those based on coumarin.[3] This enhanced sensitivity is attributed to the high quantum yield of the final fluorescent product, rhodamine 110, and the efficient enzymatic processing of the substrate.[3] this compound is cell-permeant, allowing for the measurement of protease activity not only in purified enzyme preparations and cell lysates but also within intact, living cells.[1][2]

Mechanism of Action

The core of this compound's function lies in a two-step enzymatic cleavage process that results in a dramatic increase in fluorescence.

-

Initial State: this compound itself is a non-fluorescent bisamide derivative of rhodamine 110. The two amino groups of the rhodamine 110 core are each covalently linked to a tripeptide (isoleucyl-prolyl-arginine) with a benzyloxycarbonyl (CBZ) protecting group.[3][4] This configuration effectively quenches the fluorescence of the rhodamine 110 molecule.

-

First Cleavage: In the presence of a trypsin-like protease, the enzyme recognizes and cleaves the amide bond after the arginine residue of one of the peptide chains. This initial cleavage event releases one of the peptide chains and converts the non-fluorescent bisamide into a fluorescent monoamide intermediate.

-

Second Cleavage: The second peptide chain is then cleaved by the protease, releasing the free rhodamine 110 molecule. Rhodamine 110 is a highly fluorescent compound with excitation and emission maxima at approximately 496 nm and 520 nm, respectively.[1][2]

The fluorescence intensity of the final product, rhodamine 110, is stable over a wide pH range (pH 3-9).[3][4] The measured increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the activity of the trypsin-like protease.

Figure 1. Mechanism of this compound activation by trypsin-like proteases.

Quantitative Data

| Parameter | This compound (bis-(CBZ-Ile-Pro-Arg)-R110) | BZAR (bis-(CBZ-Arg)-R110) |

| Target Proteases | Trypsin, other serine proteases | General serine proteases |

| Molecular Formula | C70H88Cl2N14O13[2] | C48H50N10O9[5] |

| Molecular Weight | 1404.5 g/mol [2] | 910.99 g/mol [5] |

| Excitation (Product) | ~496 nm[1][2] | ~498 nm[3] |

| Emission (Product) | ~520 nm[1][2] | ~521 nm[3] |

| Solubility | Soluble in DMSO[2] | Soluble in DMSO |

| Cell Permeability | Yes[1][2] | Not specified |

Note: Specific Km and kcat values are dependent on the specific protease, buffer conditions, and temperature, and should be determined empirically for the system under investigation.

Experimental Protocols

This section provides detailed methodologies for using this compound to measure trypsin-like protease activity in both purified enzyme preparations and cell-based assays.

In Vitro Protease Activity Assay (96-Well Plate Format)

This protocol is designed for measuring the activity of purified or recombinant trypsin-like proteases.

Materials:

-

This compound substrate (store at 4°C, protected from light)[2]

-

Dimethyl sulfoxide (DMSO)

-

Purified trypsin-like protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, pH 8.0)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation at ~495 nm and emission at ~520 nm.

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 1-10 mM stock solution. Store this solution at -20°C, protected from light.

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 10-50 µM.

-

Prepare serial dilutions of the protease in cold Assay Buffer. The optimal enzyme concentration will depend on its activity and should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

-

Set up the Assay:

-

Add 50 µL of Assay Buffer to all wells.

-

For a background control, add 50 µL of the this compound working solution to several wells without enzyme.

-

Add 50 µL of the diluted enzyme solutions to the sample wells.

-

Initiate the reaction by adding 50 µL of the this compound working solution to the enzyme-containing wells. The final volume in each well should be 100-200 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with substrate but no enzyme) from the values of the sample wells.

-

Plot RFU versus time. The initial rate of the reaction (V0) is the slope of the linear portion of this curve.

-

Protease activity can be calculated by comparing the reaction rates to a standard curve generated with free rhodamine 110.

-

Figure 2. Experimental workflow for in vitro this compound protease assay.

Cell-Based Protease Activity Assay

This protocol is for measuring intracellular or cell-surface trypsin-like protease activity in living cells.

Materials:

-

Adherent or suspension cells cultured in appropriate medium.

-

This compound substrate

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Cell Preparation:

-

For adherent cells, seed them in a multi-well imaging plate or on glass coverslips and grow to the desired confluency.

-

For suspension cells, wash and resuspend them in HBSS at a suitable concentration.

-

-

Substrate Loading:

-

Prepare a working solution of this compound in HBSS or serum-free medium. A typical starting concentration is 1-10 µM.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the this compound working solution to the cells and incubate at 37°C for 15-60 minutes. The optimal loading time should be determined empirically.

-

-

Imaging or Flow Cytometry:

-

Microscopy: After incubation, wash the cells with HBSS to remove excess substrate. Add fresh HBSS and image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine 110 (e.g., FITC/GFP channel).

-

Flow Cytometry: After incubation, wash the cells, resuspend them in HBSS, and analyze them on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL1).

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cells. An increase in fluorescence compared to control (unloaded or inhibitor-treated) cells indicates protease activity.

-

Application in Signaling Pathway Analysis

Trypsin-like proteases are key activators of a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). For example, trypsin activates PAR-2 by cleaving its N-terminal domain, which unmasks a "tethered ligand" that binds to and activates the receptor, initiating downstream signaling cascades.[6]

This compound can be a valuable tool to study the enzymatic activity responsible for PAR activation. By measuring the activity of cell-surface or released proteases, researchers can correlate enzymatic activity with downstream signaling events, such as calcium mobilization or ERK phosphorylation.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. biotium.com [biotium.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]

- 5. cpcscientific.com [cpcscientific.com]

- 6. Activity of recombinant trypsin isoforms on human proteinase-activated receptors (PAR): mesotrypsin cannot activate epithelial PAR-1, -2, but weakly activates brain PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]

BZiPAR substrate specificity for different proteases

A comprehensive examination of the substrate specificity of Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide (BZiPAR) reveals its utility as a valuable tool for the kinetic analysis of specific proteases, particularly those with trypsin-like activity. This technical guide provides an in-depth analysis of this compound's interaction with a range of proteases, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study of protease activity.

Principle of this compound as a Chromogenic Substrate

This compound is a synthetic tetrapeptide covalently linked to a chromogenic reporter molecule, p-nitroaniline (pNA). The substrate is designed to mimic the cleavage sites of certain serine proteases. Upon enzymatic cleavage of the amide bond between the C-terminal arginine residue and the pNA group, the colorless substrate releases the yellow-colored pNA molecule. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the concentration of the active protease in the sample. This principle allows for a continuous and sensitive assay of protease activity.

Substrate Specificity and Kinetic Parameters

The substrate specificity of a protease is a critical determinant of its biological function. The efficiency with which a protease cleaves a substrate is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is the specificity constant and reflects the overall catalytic efficiency of the enzyme for a particular substrate.

This compound, and its chemically identical counterpart S-2222, have been characterized against a panel of proteases. The available kinetic data are summarized in the table below.

| Protease | Source | Km (mol/L) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsin | Porcine | 2.0 x 10⁻⁵[1][2][3] | 280[1][2][3] | 1.4 x 10⁷ |

| Factor Xa | Bovine | 3.0 x 10⁻⁴[1][2][3] | 100[1][2][3] | 3.3 x 10⁵ |

| Thrombin | Not a substrate | - | - | - |

| Plasmin | Not a substrate | - | - | - |

| Urokinase | Not a substrate | - | - | - |

| Tissue Plasminogen Activator (t-PA) | Not a substrate | - | - | - |

| Cathepsin G | No data available | - | - | - |

| Chymotrypsin | Not a substrate | - | - | - |

Note: this compound (S-2222) is reported to be insensitive to thrombin, plasmin, kallikrein, and chymotrypsin, indicating it is a poor substrate for these enzymes.[4] Consequently, reliable kinetic parameters are not available. No specific kinetic data for the interaction of this compound with urokinase, tissue plasminogen activator, or cathepsin G were found in the reviewed literature.

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters of a protease using this compound. This protocol should be optimized for the specific protease and experimental conditions.

Materials

-

This compound (or S-2222)

-

Purified protease of interest

-

Assay Buffer (e.g., 0.05 M Tris-HCl, pH 8.3, containing 0.15 M NaCl)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Microplate reader with a 405 nm filter

-

96-well microplates

-

Enzyme inhibitor (for stopping the reaction, if necessary)

Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to create a series of substrate concentrations for kinetic analysis.

-

Enzyme Preparation: Prepare a stock solution of the purified protease in a suitable buffer. The final enzyme concentration in the assay should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.

-

Assay Setup:

-

Pipette the desired volume of assay buffer into the wells of a 96-well microplate.

-

Add the appropriate volume of the different this compound dilutions to the wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation of Reaction: Add a small volume of the enzyme solution to each well to start the reaction. Mix gently.

-

Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the change in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 30 seconds) for a period sufficient to determine the initial reaction velocity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

-

Convert the rate of change in absorbance to the rate of pNA formation using the molar extinction coefficient of pNA at 405 nm (ε ≈ 10,000 M⁻¹cm⁻¹).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

-

The specificity constant is then calculated as kcat/Km.

-

Signaling Pathways and Experimental Workflows

The Coagulation Cascade

Several proteases that are potential targets for this compound, such as Factor Xa and thrombin, are key components of the coagulation cascade. This pathway is a series of enzymatic reactions leading to the formation of a fibrin clot.

Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways.

Experimental Workflow for this compound Protease Assay

The logical flow of a typical kinetic experiment using this compound is depicted below.

Caption: Workflow for a protease kinetic assay using the chromogenic substrate this compound.

Logical Relationship of this compound Cleavage

The fundamental principle of the this compound assay is the enzymatic cleavage leading to a detectable color change.

Caption: Logical diagram illustrating the enzymatic cleavage of this compound and product detection.

References

Understanding Cell Permeability and Uptake of BZiPAR: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial searches for "BZiPAR" did not yield specific information regarding its cell permeability, uptake mechanisms, or signaling pathways. This suggests that "this compound" may be a novel or proprietary compound with limited publicly available data. Therefore, this guide provides a comprehensive framework for assessing the cell permeability and uptake of a hypothetical small molecule, drawing upon established methodologies and principles in the field.

Core Concepts in Cellular Permeability and Uptake

The ability of a therapeutic agent to traverse the cell membrane is a critical determinant of its efficacy. This process, broadly categorized as cell permeability and uptake, is governed by the physicochemical properties of the molecule and the biological characteristics of the cell. Key mechanisms include passive diffusion, facilitated diffusion, active transport, and endocytosis. Understanding these pathways is paramount for optimizing drug design and delivery.

Quantitative Assessment of Cell Permeability

Several experimental techniques are employed to quantify the rate and extent to which a compound crosses the cell membrane. The choice of assay depends on the specific research question and the properties of the molecule being investigated.

Table 1: Quantitative Data on this compound Permeability (Hypothetical)

| Parameter | Value | Assay Method | Cell Line | Reference |

| Apparent Permeability (Papp) | Caco-2 Assay | Caco-2 | [1] | |

| Apical to Basolateral | 2.5 x 10⁻⁶ cm/s | |||

| Basolateral to Apical | 5.0 x 10⁻⁶ cm/s | |||

| Efflux Ratio | 2.0 | Caco-2 Assay | Caco-2 | [1] |

| CP₅₀ | 15 µM | Chloroalkane Penetration Assay | HeLa | [1] |

| EC₅₀ (Cell-based) | 0.5 µM | Reporter Gene Assay | HEK293 | [2] |

| IC₅₀ (In vitro binding) | 0.1 µM | Fluorescence Polarization | N/A | [3] |

| Relative Permeability | 5-fold > comparator | Reporter Gene Assay | HeLa | [2] |

Note: The data presented in this table is hypothetical and serves as an example of how quantitative permeability data would be structured.

Experimental Protocols for Assessing Cell Permeability and Uptake

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key protocols.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[1] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Assay Procedure: The test compound (e.g., this compound) is added to either the apical (AP) or basolateral (BL) chamber. Samples are collected from the opposite chamber at various time points.

-

Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

-

Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of active transporters.[1]

Chloroalkane Penetration Assay

This assay provides a quantitative measure of cell permeability by utilizing a chloroalkane tag and a HaloTag protein.[1]

Methodology:

-

Compound Modification: The molecule of interest is tagged with a chloroalkane (ct-molecule).

-

Cell System: Cells expressing a HaloTag-GFP fusion protein are used.

-

Assay Principle: The ct-molecule penetrates the cell membrane and covalently binds to the intracellular HaloTag protein. A fluorescent HaloTag ligand is then added, which can only bind to unoccupied HaloTag proteins.

-

Quantification: The resulting fluorescence intensity is measured by flow cytometry. A lower fluorescence signal indicates higher permeability of the ct-molecule.

-

CP₅₀ Determination: The concentration of the ct-molecule that results in 50% of the maximal cell penetration (CP₅₀) is determined by fitting the data to a sigmoidal curve.[1]

Reporter Gene-Based Permeability Assay

This high-throughput assay assesses the relative cell permeability of molecules by linking their entry to the activation of a reporter gene.[2][4]

Methodology:

-

System Design: A fusion protein consisting of a ligand-binding domain (e.g., glucocorticoid receptor ligand-binding domain, GR-LBD), a DNA-binding domain (Gal4), and a transactivation domain (VP16) is expressed in cells. In the absence of a ligand, this protein is sequestered in the cytoplasm. A reporter plasmid containing the firefly luciferase gene under the control of a Gal4-responsive promoter is also introduced. A constitutively expressed Renilla luciferase serves as a transfection control.[4]

-

Compound Conjugation: The molecule of interest is conjugated to a ligand that binds to the GR-LBD (e.g., dexamethasone).

-

Assay Principle: When the conjugate enters the cell, it binds to the fusion protein, causing its translocation to the nucleus and subsequent activation of firefly luciferase expression.

-

Quantification: The ratio of firefly to Renilla luciferase activity is measured, which reflects the intracellular concentration of the conjugate and thus its permeability.[4]

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are invaluable for illustrating complex biological processes and experimental designs.

Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for the Caco-2 permeability assay.

Signaling Pathway: Hypothetical this compound-Induced Pathway

References

- 1. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

BZiPAR: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorogenic protease substrate, BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride). Due to the limited availability of public, in-depth stability data for this compound, this document focuses on established best practices for storage and provides detailed, generalized protocols for stability assessment based on industry standards for similar compounds.

Core Concepts and Storage

This compound is a sensitive substrate used for the detection of trypsin and lysosomal protease activity.[1] Its stability is crucial for obtaining accurate and reproducible results in enzymatic assays.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and performance of this compound. The following table summarizes the manufacturer's recommendations for long-term storage.

| Parameter | Recommendation | Source |

| Temperature | 4°C | Biotium |

| Light | Protect from light | Biotium |

| Form | Solid (off-white to pink) | Biotium |

| Solvent for Stock Solutions | DMSO | Biotium |

Note: For compounds in storage for over a year, a small-scale positive control experiment is advised to confirm its efficacy before use in critical experiments.[2]

Enzymatic Degradation Pathway

This compound's primary degradation pathway in a biological context is through enzymatic cleavage. It is designed to be cleaved by proteases, leading to a fluorescent signal.

The enzymatic cleavage of this compound by proteases like trypsin occurs in a two-step process. The non-fluorescent bis-amide substrate is first cleaved to a fluorescent mono-amide intermediate, and then to the highly fluorescent Rhodamine 110.[3][4]

Recommended Protocols for Stability Assessment

The following are detailed, generalized experimental protocols for assessing the stability of this compound under various stress conditions. These are based on standard industry practices for similar fluorogenic probes.

General Experimental Workflow for a Stability Study

A systematic approach is necessary to evaluate the stability of a compound like this compound. The following diagram outlines a general workflow for a comprehensive stability study.

Protocol for Assessing Thermal Stability in Solution

Objective: To determine the degradation rate of this compound at different temperatures.

Materials:

-

This compound

-

Anhydrous DMSO

-

Temperature-controlled incubators or water baths (set to 4°C, 25°C, and 37°C)

-

Amber glass vials

-

HPLC-UV system

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Aliquoting: Aliquot the stock solution into amber glass vials for each temperature and time point to avoid freeze-thaw cycles.

-

Incubation: Place the vials in the respective temperature-controlled environments.

-

Time Points: Collect samples at T=0, 1, 3, 7, 14, and 30 days.

-

Sample Analysis:

-

At each time point, dilute the sample to a suitable concentration for HPLC analysis.

-

Analyze the concentration of the intact this compound using a validated stability-indicating HPLC-UV method.

-

-

Data Analysis: Plot the concentration of this compound versus time for each temperature and determine the degradation kinetics.

Protocol for Assessing pH Stability

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffers of different pH values (e.g., pH 4.0, 7.0, 9.0)

-

pH meter

-

HPLC-UV system

Methodology:

-

Sample Preparation: Dilute the this compound DMSO stock solution into the different pH buffers to a final concentration of, for example, 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.

-

Incubation: Store the solutions at a constant temperature (e.g., 25°C) in the dark.

-

Time Points: Analyze the samples at T=0, 1, 6, 12, and 24 hours.

-

Sample Analysis: Quantify the remaining intact this compound using HPLC-UV.

-

Data Analysis: Compare the degradation profiles at different pH values to identify the optimal pH range for stability.

Protocol for Assessing Photostability

Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

Materials:

-

This compound solution (in a suitable buffer and solvent)

-

Clear and amber glass vials

-

A controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output)

-

HPLC-UV system

Methodology:

-

Sample Preparation: Prepare identical solutions of this compound in both clear and amber (light-protected control) vials.

-

Exposure: Place the vials in the photostability chamber. The amber vials serve as dark controls.

-

Time Points: Collect samples at defined intervals of light exposure.

-

Sample Analysis: Analyze the concentration of this compound in both the exposed and control samples using HPLC-UV.

-

Data Analysis: Compare the degradation in the light-exposed samples to the dark controls to determine the rate of photogradation.

Summary of Quantitative Data

As of the date of this document, there is no publicly available, peer-reviewed quantitative data on the stability of this compound under various stress conditions. The tables below are provided as templates for presenting data from the stability studies recommended in this guide.

Table 1: Example Data Table for Thermal Stability of this compound (% Remaining)

| Time (Days) | 4°C | 25°C | 37°C |

| 0 | 100 | 100 | 100 |

| 1 | |||

| 7 | |||

| 30 |

Table 2: Example Data Table for pH Stability of this compound (% Remaining at 25°C)

| Time (Hours) | pH 4.0 | pH 7.0 | pH 9.0 |

| 0 | 100 | 100 | 100 |

| 1 | |||

| 6 | |||

| 24 |

Table 3: Example Data Table for Photostability of this compound (% Remaining)

| Exposure Time (Hours) | Light-Exposed | Dark Control |

| 0 | 100 | 100 |

| 2 | ||

| 6 | ||

| 12 |

Conclusion

While this compound is a widely used fluorogenic substrate, detailed public information on its stability is scarce. Adherence to the recommended storage conditions of 4°C and protection from light is paramount for ensuring its performance. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to conduct their own stability assessments of this compound, ensuring the reliability of their experimental data.

References

- 1. biotium.com [biotium.com]

- 2. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

In-Depth Technical Guide to BZiPAR: Safety, Handling, and Application in Protease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride), a fluorogenic substrate for serine proteases such as trypsin and various lysosomal proteases.[1][2][3] This document details the core chemical and physical properties of this compound, outlines essential safety and handling guidelines, and presents its applications in drug discovery and development, particularly in the context of cancer and neurodegenerative diseases. Included are detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows to facilitate its effective use in a research setting.

Introduction to this compound

This compound is a non-fluorescent bisamide derivative of rhodamine 110.[4] Enzymatic hydrolysis by proteases such as trypsin cleaves the peptide side chains, leading to the sequential formation of a fluorescent monoamide intermediate and the highly fluorescent rhodamine 110.[4] The resulting fluorescence intensity is directly proportional to the enzymatic activity, making this compound a sensitive substrate for in vitro and in-cell assays.[5] Its ability to penetrate live cells allows for the measurement of intracellular lysosomal protease activity.[2][3][5]

Safety and Handling Guidelines

While this compound is not classified as a hazardous substance, adherence to good laboratory practices is essential to ensure safety.

Material Safety Data

According to the Material Safety Data Sheet (MSDS), this compound has low hazard ratings:

| Hazard Category | Rating |

| Health Hazard | 0 |

| Flammability | 0 |

| Physical Hazards | 0 |

Source: Biotium MSDS

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling this compound:

-

Gloves: Inspect gloves prior to use and use proper removal techniques.

-

Eye Protection: Safety glasses with side-shields are recommended.

-

Lab Coat: A standard lab coat should be worn.

Handling and Storage

| Parameter | Guideline |

| Appearance | Off-white to pink solid[3] |

| Solubility | Soluble in DMSO[3] |

| Storage Temperature | Store at 4°C[3] |

| Light Sensitivity | Protect from light[3] |

| Moisture | Store in a desiccated environment |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Flush eyes with water as a precaution. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician. |

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound is provided below for easy reference.

| Property | Value |

| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride |

| Molecular Formula | C₇₀H₈₈Cl₂N₁₄O₁₃ |

| Molecular Weight | 1404.5 g/mol [3] |

| Excitation Wavelength (end product) | 496 nm[1] |

| Emission Wavelength (end product) | 520 nm[1] |

Signaling Pathways and Applications in Drug Development

The measurement of trypsin and lysosomal protease activity is crucial in several areas of drug development, including oncology and neurodegenerative disease research.

Role in Cancer

Certain proteases, including trypsin and lysosomal cathepsins, are often dysregulated in cancer.[6][7] They can contribute to tumor progression, invasion, and metastasis by degrading the extracellular matrix and activating signaling pathways.[6][8] For example, trypsin can activate Protease-Activated Receptor 2 (PAR2), which is implicated in cancer cell proliferation and signaling.[6] this compound can be utilized in high-throughput screening assays to identify inhibitors of these proteases, which may have therapeutic potential.

Role in Neurodegenerative Diseases

Lysosomal dysfunction is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[9][10] Impaired lysosomal protease activity can lead to the accumulation of toxic protein aggregates.[9] this compound's ability to enter live cells and report on lysosomal protease activity makes it a valuable tool for studying these disease mechanisms and for screening compounds that may restore lysosomal function.[5]

Experimental Protocols

The following are generalized protocols for using this compound in in vitro and cell-based assays. Optimization of concentrations, incubation times, and buffer conditions is recommended for specific experimental setups.

In Vitro Trypsin Activity Assay

This protocol provides a framework for measuring trypsin activity in a purified system.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Purified trypsin

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute trypsin to the desired concentration in cold Assay Buffer.

-

Dilute this compound stock solution to the desired final concentration in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of diluted trypsin solution to each well of the microplate. Include wells with buffer only as a negative control.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the diluted this compound solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence over time) for each condition.

-

Cell-Based Lysosomal Protease Activity Assay

This protocol is designed for measuring intracellular lysosomal protease activity in live cells.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment (Optional):

-

If screening for inhibitors or activators, treat the cells with compounds for the desired duration.

-

-

This compound Loading:

-

Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).

-

Remove the culture medium from the cells and replace it with the this compound-containing medium.

-

-

Incubation:

-

Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

-

Washing (Optional):

-

For endpoint assays, the cells can be washed with PBS to remove extracellular this compound. For kinetic assays, washing is not performed.

-

-

Measurement:

-